molecular formula C21H16BrClN2 B2451458 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 122652-40-8

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2451458
CAS No.: 122652-40-8
M. Wt: 411.73
InChI Key: FMGVVOPGRLLZFH-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The general reaction scheme is as follows:

    Preparation of Chalcones: The chalcones are synthesized by the Claisen-Schmidt condensation of 4-bromoacetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The chalcones are then reacted with hydrazine hydrate under reflux conditions to form the desired pyrazoline compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenylpyrazole
  • 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoline
  • 3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1H-pyrazole

Uniqueness

3-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to the specific arrangement of bromine, chlorine, and phenyl groups on the pyrazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGVVOPGRLLZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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